tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
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Overview
Description
tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: is a pharmaceutical intermediate compound. It is primarily used in the synthesis of the anticancer prescription drug Lorlatinib, which is used in the treatment of non-small cell lung cancer .
Mechanism of Action
Target of Action
Tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a pharmaceutical intermediate compound that can be used in the synthetic anticancer prescription drug Lorlatinib . Lorlatinib is a drug used in the treatment of non-small cell lung cancer caused by adult non-small cell lung cancer (NSCLC) caused by an unusual mesenchymal lymphoma . Therefore, the primary targets of this compound are likely to be the same as those of Lorlatinib.
Pharmacokinetics
Some properties such as boiling point (4411±450 °C), density (138±01 g/cm3), and pKa (-177±070) are predicted . These properties could influence the compound’s bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of industrial reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its functional groups and overall structure.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Uses acidic or basic aqueous solutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of anticancer drugs like Lorlatinib.
Industry: In the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- tert-butyl((4-chloro-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
- tert-butyl((4-fluoro-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
- tert-butyl((4-iodo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
Comparison: While these compounds share a similar core structure, the different halogen atoms (bromo, chloro, fluoro, iodo) impart unique chemical properties and reactivity. For instance, the bromine atom in tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate makes it more suitable for certain substitution reactions compared to its chloro or fluoro counterparts .
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c1-12(2,3)19-11(18)16(4)7-8-10(13)9(6-14)17(5)15-8/h7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLRKGVZBYVBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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